molecular formula C12H15F2NO4S2 B2816203 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448071-82-6

1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2816203
CAS No.: 1448071-82-6
M. Wt: 339.37
InChI Key: ZCRDIPRZQWHWPU-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of both difluorophenyl and sulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a suitable difluorobenzene derivative with a nucleophile.

    Sulfonylation: The sulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

    Substitution: Substituted derivatives with nucleophiles replacing sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorophenyl and sulfonyl groups on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperazine
  • 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)morpholine
  • 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)pyrrolidine

Uniqueness

Compared to similar compounds, 1-((2,6-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine is unique due to its specific piperidine ring structure, which can influence its reactivity and binding properties. The presence of both difluorophenyl and sulfonyl groups further enhances its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S2/c1-20(16,17)9-5-7-15(8-6-9)21(18,19)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRDIPRZQWHWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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